Dichloro(octyl)borane
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Overview
Description
Dichloro(octyl)borane is an organoboron compound characterized by the presence of a boron atom bonded to an octyl group and two chlorine atoms. Organoboron compounds, including this compound, are known for their versatility in organic synthesis and their unique chemical properties. These compounds play a crucial role in various chemical reactions and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(octyl)borane can be synthesized through the hydroboration of 1-octene with boron trichloride (BCl3). The reaction typically involves the addition of BCl3 to 1-octene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The reaction proceeds as follows:
[ \text{BCl}_3 + \text{CH}_3(\text{CH}_2)_6\text{CH}= \text{CH}_2 \rightarrow \text{Cl}_2\text{BCH}_2(\text{CH}_2)_6\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dichloro(octyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Alkyl or aryl boranes.
Scientific Research Applications
Dichloro(octyl)borane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for hydroboration reactions, facilitating the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dichloro(octyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom, being electron-deficient, can form stable complexes with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, this compound adds across carbon-carbon double bonds, forming organoboron intermediates that can be further functionalized.
Comparison with Similar Compounds
Dichloroborane (BCl2H): A simpler boron compound with two chlorine atoms and one hydrogen atom.
Octylborane (C8H17B): An organoboron compound with an octyl group and a boron atom.
Dibromo(octyl)borane (C8H17BBr2): Similar to dichloro(octyl)borane but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to its specific combination of an octyl group and two chlorine atoms, which imparts distinct reactivity and stability compared to other boron compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
dichloro(octyl)borane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BCl2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMZKFDUDGMBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60795703 |
Source
|
Record name | (n-Octyl)dichloroborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60795703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63348-82-3 |
Source
|
Record name | (n-Octyl)dichloroborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60795703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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